molecular formula C8H8BrNO3 B2440827 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid CAS No. 1369354-33-5

5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

Cat. No. B2440827
CAS RN: 1369354-33-5
M. Wt: 246.06
InChI Key: QDJOAUYUIHAUFM-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1369354-33-5 . It has a molecular weight of 246.06 . The IUPAC name for this compound is 5-bromo-2-methoxy-6-methylnicotinic acid .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is 1S/C8H8BrNO3/c1-4-6(9)3-5(8(11)12)7(10-4)13-2/h3H,1-2H3,(H,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in a dry environment .

Scientific Research Applications

Biocatalyst Inhibition

Carboxylic acids, including structurally related compounds, are known for their role as biocatalyst inhibitors. These compounds can become inhibitory to engineered microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields. The potency of such carboxylic acids as microbial inhibitors is well-documented, especially since they are commonly used as food preservatives. Understanding the impact of carboxylic acids on microbial cells can aid in developing strategies to increase microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).

Synthesis Methodologies

Carboxylic acids and their derivatives, such as Weinreb amides, play a crucial role in organic synthesis. The transformation of carboxylic acids into valuable intermediates for the synthesis of aldehydes or ketones has been a significant area of research. The review on Weinreb amides synthesis outlines the importance of such derivatives in organic synthesis, providing a pathway for efficient and high-yield transformations, which are pivotal for the development of novel compounds and materials (Khalid, Mohammed, & Kalo, 2020).

Biomass Conversion to Valuable Chemicals

The conversion of plant biomass into furan derivatives, including 5-Hydroxymethylfurfural (HMF) and its derivatives, represents a significant application area for carboxylic acid-related compounds. These derivatives serve as platform chemicals for producing a wide range of monomers, polymers, fuels, and other industrial chemicals. The advancements in the synthesis and application of HMF derivatives underscore the potential of biomass as an alternative feedstock for the chemical industry, highlighting the role of carboxylic acids and their derivatives in paving the way for sustainable industrial processes (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid are currently unknown

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . More detailed studies are required to fully understand its pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid are currently unknown . As a brominated derivative of pyridine, it may potentially exert effects on cellular processes through its interactions with various biological targets.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . .

properties

IUPAC Name

5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-4-6(9)3-5(8(11)12)7(10-4)13-2/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJOAUYUIHAUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

CAS RN

1369354-33-5
Record name 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid
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